Cas no 1311572-38-9 (N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide)

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide is a specialized organic compound featuring a cyano-substituted tertiary butyl group and a dimethoxyphenyl acetamide moiety. Its unique structure imparts potential reactivity and selectivity, making it valuable in synthetic chemistry applications, particularly in the development of pharmacologically active intermediates. The presence of electron-donating methoxy groups enhances its stability and influences its electronic properties, while the cyano group offers versatility for further functionalization. This compound is suited for research in medicinal chemistry, where its structural features may contribute to binding affinity or metabolic stability. High purity grades ensure reproducibility in experimental settings.
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide structure
1311572-38-9 structure
Product name:N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide
CAS No:1311572-38-9
MF:C17H24N2O3
Molecular Weight:304.384064674377
CID:5983498
PubChem ID:53568704

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • Z981047424
    • N-(2-cyano-4-methylpentan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
    • N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide
    • 1311572-38-9
    • EN300-26683857
    • AKOS034762284
    • インチ: 1S/C17H24N2O3/c1-12(2)10-17(3,11-18)19-16(20)9-13-6-7-14(21-4)15(8-13)22-5/h6-8,12H,9-10H2,1-5H3,(H,19,20)
    • InChIKey: VRBCPKSMGVWULC-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC(=C(C=1)OC)OC)NC(C#N)(C)CC(C)C

計算された属性

  • 精确分子量: 304.17869263g/mol
  • 同位素质量: 304.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 415
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.4Ų
  • XLogP3: 2.8

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26683857-0.05g
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide
1311572-38-9 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide 関連文献

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamideに関する追加情報

Comprehensive Overview of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 1311572-38-9)

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide, identified by its CAS number 1311572-38-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a cyano group, dimethylbutyl moiety, and a dimethoxyphenylacetamide backbone, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural similarity to bioactive molecules that modulate neurotransmitter systems, which aligns with current trends in targeting neurological disorders.

The compound's synthetic pathway and physicochemical properties have been extensively studied to optimize its bioavailability and stability. With a molecular weight of 304.38 g/mol, it exhibits moderate solubility in organic solvents, which is critical for formulation in preclinical studies. Recent discussions in scientific forums highlight its potential role as a precursor for novel therapeutics, especially in the context of neurodegenerative diseases and metabolic syndrome—two areas dominating global health conversations. Its 3,4-dimethoxyphenyl component is often associated with antioxidant properties, a feature highly sought after in anti-aging and neuroprotective research.

From an industrial perspective, CAS 1311572-38-9 is synthesized through multi-step organic reactions, including amidation and cyanation, with yields optimized for scalability. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a critical factor given the stringent requirements of regulatory bodies like the FDA and EMA. The compound’s stability under varying pH conditions has also been a focal point, addressing common challenges in drug delivery systems.

In the realm of AI-driven drug discovery, N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been flagged by machine learning models for its high binding affinity to certain enzyme targets. This aligns with the growing demand for computational chemistry solutions to accelerate R&D timelines. Searches for "acetamide derivatives in medicine" and "small molecule neuroprotectants" have surged, reflecting public interest in breakthrough therapies. Notably, its low cytotoxicity profile in preliminary assays positions it as a promising candidate for further investigation.

Environmental and safety assessments of 1311572-38-9 indicate compliance with standard laboratory handling protocols, though comprehensive toxicological studies are ongoing. The compound’s biodegradability and ecotoxicological impact are under scrutiny, as sustainability becomes a priority in chemical manufacturing. This resonates with the broader industry shift toward green chemistry principles, a topic frequently queried in academic and industrial search engines.

In summary, N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide represents a convergence of innovative chemistry and therapeutic potential. Its multifaceted applications—from central nervous system drug development to molecular probes—underscore its relevance in contemporary science. As research progresses, this compound may well emerge as a cornerstone in next-generation pharmacotherapies, answering pressing questions in both precision medicine and material science.

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